molecular formula C11H12F3N5 B5537353 6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B5537353
M. Wt: 271.24 g/mol
InChI Key: OIIAVBIQRXMPKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are closely related to 6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized through a one-pot mode using various reagents and conditions. Subsequently, the target compounds are obtained by conjugating corresponding secondary amines with the synthesized precursor (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and LC-MS, and confirmed by XRD analysis. These compounds typically crystallize in the monoclinic system and are characterized by their distinct intermolecular interactions and energy frameworks (Sallam et al., 2021).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, leading to the formation of various derivatives with potential pharmaceutical importance. The reactivity is often characterized by the substitution reactions involving the piperazine moiety and the formation of products with significant bioactivity (Gunduz et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the compound's applicability in medicinal chemistry. These properties are determined using spectroscopic analysis and XRD techniques, providing insights into the compound's stability and behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding the compound's potential interactions and transformations. Studies on related compounds have shown that modifications to the piperazine ring can significantly impact their bioactivity and reduce genotoxic risks, highlighting the importance of chemical property analysis in drug design (Gunduz et al., 2018).

Scientific Research Applications

Prostate Cancer Treatment

The compound AZD3514, derived from 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, has been evaluated as a potential treatment for advanced prostate cancer. Modifications of the original molecule addressed specific issues and improved its physical properties, leading to its clinical trial evaluation (Bradbury et al., 2013).

Anti-diabetic Drug Development

A series of triazolo-pyridazine-6-yl-substituted piperazines, which includes derivatives of the main compound, showed promising results as anti-diabetic medications. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, demonstrating significant potential in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Research on fused pyridazines with cyclic amines, including piperidines and piperazines, revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One such compound, TAK-427, is undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name

6-piperidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5/c12-11(13,14)10-16-15-8-4-5-9(17-19(8)10)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIAVBIQRXMPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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